Product packaging for 1-Iodononafluoro(3-methylbut-1-ene)(Cat. No.:CAS No. 883882-12-0)

1-Iodononafluoro(3-methylbut-1-ene)

Cat. No.: B12062409
CAS No.: 883882-12-0
M. Wt: 357.94 g/mol
InChI Key: KVLZYXPNBHIUMY-OWOJBTEDSA-N
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Description

1-Iodononafluoro(3-methylbut-1-ene) is a useful research compound. Its molecular formula is C5F9I and its molecular weight is 357.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Iodononafluoro(3-methylbut-1-ene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodononafluoro(3-methylbut-1-ene) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5F9I B12062409 1-Iodononafluoro(3-methylbut-1-ene) CAS No. 883882-12-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

883882-12-0

Molecular Formula

C5F9I

Molecular Weight

357.94 g/mol

IUPAC Name

(E)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene

InChI

InChI=1S/C5F9I/c6-1(2(7)15)3(8,4(9,10)11)5(12,13)14/b2-1+

InChI Key

KVLZYXPNBHIUMY-OWOJBTEDSA-N

Isomeric SMILES

C(=C(/F)\I)(\C(C(F)(F)F)(C(F)(F)F)F)/F

Canonical SMILES

C(=C(F)I)(C(C(F)(F)F)(C(F)(F)F)F)F

Origin of Product

United States

Reactivity and Transformational Chemistry of 1 Iodononafluoro 3 Methylbut 1 Ene

Radical-Mediated Reactions of Perfluoroalkyl Iodides

The carbon-iodine bond in perfluoroalkyl iodides is relatively weak, making it susceptible to homolytic cleavage to generate perfluoroalkyl radicals. These radicals are valuable intermediates in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Atom Transfer Radical Addition (ATRA) to Unsaturated Systems

Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of new carbon-carbon and carbon-halogen bonds. In the context of 1-Iodononafluoro(3-methylbut-1-ene), the perfluoroalkenyl radical, (CF₃)₂CFCF=CF•, could be generated and subsequently add across an unsaturated system like an alkene or alkyne. This process is typically initiated by thermal, photochemical, or transition metal-catalyzed methods. The general mechanism involves the addition of the perfluoroalkenyl radical to the unsaturated bond, followed by the abstraction of an iodine atom from another molecule of 1-Iodononafluoro(3-methylbut-1-ene) to propagate the radical chain and form the final product.

While specific examples with 1-Iodononafluoro(3-methylbut-1-ene) are not readily found, the ATRA reactions of other perfluoroalkyl iodides with various olefins are well-documented, suggesting that 1-Iodononafluoro(3-methylbut-1-ene) would likely participate in similar transformations.

Metal-Mediated Perfluoroalkylation Reactions

Metals can facilitate the generation of perfluoroalkyl radicals from perfluoroalkyl iodides, which can then be used to perfluoroalkylate a variety of organic substrates. acs.org Common metals used for this purpose include copper, zinc, and indium. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. For instance, a copper-mediated reaction could involve the formation of a perfluoroalkenyl-copper intermediate, which could then react with various electrophiles.

The following table illustrates a hypothetical metal-mediated perfluoroalkylation reaction with 1-Iodononafluoro(3-methylbut-1-ene).

Reactant 1Reactant 2Metal MediatorPotential Product
1-Iodononafluoro(3-methylbut-1-ene)AreneCopperPerfluoroalkenylated Arene
1-Iodononafluoro(3-methylbut-1-ene)Terminal AlkyneZincPerfluoroalkenylated Alkyne

This table represents potential reactions based on the known reactivity of similar compounds and is for illustrative purposes only, as specific experimental data for 1-Iodononafluoro(3-methylbut-1-ene) is not available in the reviewed literature.

Intramolecular Radical Cyclization Pathways

If 1-Iodononafluoro(3-methylbut-1-ene) were incorporated into a larger molecule containing an appropriately positioned unsaturated bond, intramolecular radical cyclization could be a feasible transformation. The generation of the perfluoroalkenyl radical could be followed by an intramolecular addition to a double or triple bond, leading to the formation of a cyclic, fluorinated molecule. The regioselectivity of such cyclizations would be governed by Baldwin's rules and the stability of the resulting cyclic radical intermediate.

Transition Metal-Catalyzed Functionalizations

The iodoalkene and fluoroalkene moieties of 1-Iodononafluoro(3-methylbut-1-ene) are prime sites for transition metal-catalyzed functionalization, offering pathways to a diverse array of more complex fluorinated molecules.

Cross-Coupling Reactions Involving the Iodoalkene Moiety

The carbon-iodine bond in vinyl iodides is a common handle for various palladium-catalyzed cross-coupling reactions. It is highly probable that 1-Iodononafluoro(3-methylbut-1-ene) would participate in well-known reactions such as:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., boronic acids or esters) to form a new carbon-carbon bond.

Sonogashira Coupling: Reaction with a terminal alkyne to produce a conjugated enyne system.

Stille Coupling: Reaction with an organotin reagent.

Heck Coupling: Reaction with an alkene to form a new, more substituted alkene.

These reactions would allow for the introduction of a wide variety of substituents at the 1-position of the butene chain, significantly increasing the molecular complexity and providing access to novel fluorinated building blocks.

The table below outlines the potential products from these cross-coupling reactions.

Coupling ReactionCoupling PartnerPotential Product Structure
SuzukiAr-B(OH)₂(CF₃)₂CFCF=CF-Ar
SonogashiraR-C≡CH(CF₃)₂CFCF=CF-C≡C-R
StilleR-Sn(Bu)₃(CF₃)₂CFCF=CF-R
HeckH₂C=CH-R'(CF₃)₂CFCF=CF-CH=CH-R'

This table illustrates hypothetical products from established cross-coupling reactions. Specific reaction conditions and yields for 1-Iodononafluoro(3-methylbut-1-ene) would require experimental validation.

Stereo- and Regioselective Additions to the Fluoroalkene Double Bond

The electron-deficient nature of the double bond in 1-Iodononafluoro(3-methylbut-1-ene), due to the presence of numerous fluorine atoms, makes it susceptible to nucleophilic attack. Transition metal catalysis could be employed to control the stereo- and regioselectivity of addition reactions across this double bond. For example, the addition of nucleophiles such as alcohols, amines, or thiols could potentially be directed to a specific carbon of the double bond with high stereocontrol, depending on the catalyst and ligand system employed.

Asymmetric Transformations Utilizing Fluorinated Iodoalkenes

The asymmetric synthesis of fluorinated molecules is a significant area of research, with various strategies developed for creating chiral fluorinated compounds. nih.govnih.gov Methodologies often involve the asymmetric addition to fluorinated substrates or the use of chiral catalysts. chemicalbook.comnih.gov However, no studies were found that specifically employ 1-Iodononafluoro(3-methylbut-1-ene) as a substrate in asymmetric transformations to generate chiral products.

Defluorinative Transformations in the Presence of Transition Metals

The activation and functionalization of carbon-fluorine (C-F) bonds are of great interest for synthesizing partially fluorinated compounds from readily available perfluorinated materials. nsf.govresearchgate.netchemrxiv.orgchemrxiv.org Transition metals are often employed to catalyze such defluorination or defluorinative functionalization reactions. nsf.gov Research in this area has explored various per- and polyfluoroalkyl substances (PFAS), but specific examples involving the defluorination of 1-Iodononafluoro(3-methylbut-1-ene) using transition metal catalysts are not documented in the available literature.

Chemistry of Hypervalent Iodine Derivatives of Perfluorinated Alkenes

Hypervalent iodine compounds are versatile reagents in organic synthesis, known for their oxidizing and electrophilic properties. wikipedia.orgtcichemicals.comresearchgate.net They are utilized in a wide array of oxidative transformations. nih.govorganic-chemistry.orgscripps.edudiva-portal.orgpsu.edu The synthesis of hypervalent iodine reagents from iodoarenes is well-established, and their reactivity, including ligand exchange and the generation of various iodine(III) and iodine(V) species, has been extensively studied for aryl iodides. wikipedia.orgorganic-chemistry.orgdiva-portal.org However, the preparation and subsequent reactivity of hypervalent iodine derivatives starting specifically from the perfluoroalkenyl iodide, 1-Iodononafluoro(3-methylbut-1-ene), are not described in the scientific literature reviewed.

Oxidative Transformations and Electrophilic Character

While the electrophilic nature of hypervalent iodine(III) reagents is a cornerstone of their chemistry, enabling various oxidative transformations like the functionalization of alkenes, psu.edu specific details regarding the electrophilic character and oxidative reactions of a hypervalent iodine species derived from 1-Iodononafluoro(3-methylbut-1-ene) are absent from published reports.

Ligand Exchange Reactions and Generation of Novel Iodine(III/V) Species

Ligand exchange is a fundamental process for generating a diverse range of hypervalent iodine reagents from common precursors like (diacetoxyiodo)arenes or (dichloroiodo)arenes. psu.edu This allows for the tuning of reactivity. The generation of novel iodine(III) or iodine(V) species from a 1-Iodononafluoro(3-methylbut-1-ene) precursor via ligand exchange reactions has not been specifically reported.

Applications in Materials Science and Polymer Chemistry

Monomer Reactivity in Fluoropolymer Synthesis

The reactivity of any monomer is a critical factor in polymer synthesis, dictating its ability to copolymerize with other monomers and influencing the properties of the resulting polymer.

In the synthesis of fluoropolymers, various fluorinated olefinic monomers are copolymerized to achieve a desired balance of properties. Common monomers include vinylidene fluoride (B91410) (VDF), hexafluoropropylene (HFP), and tetrafluoroethylene (B6358150) (TFE). The introduction of a specialty monomer like 1-Iodononafluoro(3-methylbut-1-ene) would be intended to impart specific characteristics to the final polymer.

Detailed research findings on the copolymerization of 1-Iodononafluoro(3-methylbut-1-ene) with other fluorinated olefins are not available in the reviewed literature. To understand its potential behavior, one would need to consider its reactivity ratios with comonomers. These ratios, which are determined experimentally, indicate the relative tendency of a monomer to react with itself versus another monomer. This information is crucial for predicting the composition and microstructure of the resulting copolymer.

A hypothetical data table for copolymerization reactivity ratios would look like this:

Monomer 1 (M1)Monomer 2 (M2)r1r2Copolymer Microstructure
1-Iodononafluoro(3-methylbut-1-ene)Vinylidene Fluoride???
1-Iodononafluoro(3-methylbut-1-ene)Hexafluoropropylene???

This table is for illustrative purposes only, as the reactivity ratios (r1 and r2) for 1-Iodononafluoro(3-methylbut-1-ene) are not documented in the available literature.

Fluoroelastomers are a class of synthetic rubbers that require a curing or cross-linking process to achieve their characteristic elasticity and network structure. A cure site monomer (CSM) is a monomer incorporated in small amounts into the polymer chain that provides a reactive site for cross-linking. 20.210.105 The iodine atom in 1-Iodononafluoro(3-methylbut-1-ene) makes it a theoretical candidate for a cure site monomer. sealseastern.com

Peroxide cure systems are commonly used for fluoroelastomers containing iodine- or bromine-containing cure site monomers. sealseastern.com20.210.105 The process typically involves the thermal decomposition of a peroxide initiator to generate radicals, which then abstract the iodine atom from the polymer chain, creating a reactive polymer radical. These polymer radicals can then combine to form cross-links.

Specific studies detailing the efficiency and kinetics of 1-Iodononafluoro(3-methylbut-1-ene) as a cure site monomer, including cure rates and the physical properties of the resulting vulcanizates, are not present in the available scientific literature.

A representative data table for the cure characteristics and physical properties of a fluoroelastomer cured using an iodine-containing CSM would typically include:

PropertyValue
Mooney Scorch (t_s1) at 121°C (min)?
Cure Time (t_c90) at 177°C (min)?
Tensile Strength (MPa)?
Elongation at Break (%)?
Hardness (Shore A)?
Compression Set, 70h at 200°C (%)?

This table illustrates the type of data required to evaluate a cure site monomer. The values for a fluoroelastomer containing 1-Iodononafluoro(3-methylbut-1-ene) are not available.

Controlled Polymerization Strategies via 1-Iodononafluoro(3-methylbut-1-ene)

Controlled or "living" polymerization techniques allow for precise control over polymer molecular weight, architecture, and functionality. The presence of an iodine atom in 1-Iodononafluoro(3-methylbut-1-ene) suggests its potential use in Iodine Transfer Polymerization (ITP). ITP is a type of controlled radical polymerization where a chain transfer agent, typically an alkyl iodide, is used to control the polymerization process.

In such a scenario, the C-I bond in 1-Iodononafluoro(3-methylbut-1-ene) could potentially participate in the reversible transfer process, enabling the synthesis of well-defined block copolymers or polymers with specific end-groups. However, the effectiveness of this approach would depend on the bond dissociation energy of the C-I bond and its reactivity towards propagating radicals.

There is no specific research in the public domain that demonstrates the use of 1-Iodononafluoro(3-methylbut-1-ene) in controlled polymerization strategies.

Mechanistic Investigations of Reactions Involving 1 Iodononafluoro 3 Methylbut 1 Ene

Detailed Mechanistic Pathways of Radical Additions

The radical addition to 1-iodononafluoro(3-methylbut-1-ene) is a process governed by the interplay of radical stability and steric hindrance. The reaction is typically initiated by the generation of a radical species, which can be achieved through thermal or photochemical means.

A common example is the radical addition of thiols (thiol-ene reaction). This reaction proceeds via a chain mechanism:

Initiation: A radical initiator (e.g., AIBN) or UV light abstracts a hydrogen atom from the thiol (R-SH), generating a thiyl radical (RS•).

Propagation:

The electrophilic thiyl radical attacks the electron-rich double bond of the perfluoroalkene. Due to the strong electron-withdrawing nature of the fluorine atoms, the double bond is electron-deficient. However, the attack of a radical species is a viable pathway. The addition of the thiyl radical is expected to occur at the less sterically hindered carbon of the double bond, which is the carbon bearing the iodine atom. This leads to the formation of a more stable radical intermediate on the carbon adjacent to the perfluoro-tert-butyl group. This regioselectivity is known as an anti-Markovnikov addition. wikipedia.orgresearchgate.net

This newly formed carbon-centered radical then abstracts a hydrogen atom from another molecule of the thiol, regenerating the thiyl radical and forming the final product. This chain propagation continues until termination.

Termination: Two radical species combine to form a non-radical product.

The regioselectivity of this addition is a critical aspect. The formation of the more substituted radical is favored due to hyperconjugation and the stabilizing effect of the adjacent perfluorinated group. Studies on the radical addition of thiols to other 1-alkenes have shown that the steric bulk of the substituent on the alkene plays a significant role in directing the regiochemical outcome, with the radical adding to the less hindered carbon. researchgate.net

Table 1: Regioselectivity in the Radical Addition of Dodecanethiol to Various 1-Alkenes

Alkene (Substituent R)Taft Steric Parameter (Es)Regioselectivity (linear:branched)
1-Octene (Hexyl)-0.3697:3
Styrene (Phenyl)-0.38>99:1
3,3-Dimethyl-1-butene (tert-Butyl)-1.5195:5

Data adapted from studies on the radical addition of thiols to 1-alkenes, illustrating the influence of steric hindrance on regioselectivity. researchgate.net

Elucidation of Catalytic Cycles in Metal-Mediated Transformations

1-Iodononafluoro(3-methylbut-1-ene) is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings. These reactions provide powerful methods for the formation of new carbon-carbon bonds. While specific data for the target molecule is scarce, the general catalytic cycles for these transformations with analogous perfluoroalkenyl iodides are well-understood.

Palladium-Catalyzed Suzuki-Miyaura Coupling:

The Suzuki coupling of 1-iodononafluoro(3-methylbut-1-ene) with an organoboron reagent (e.g., an arylboronic acid) would likely proceed through the following catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-iodine bond of the perfluoroalkene to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the iodide and forming a new organopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final cross-coupled product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids

Aryl IodideArylboronic AcidCatalystBaseSolventYield (%)
IodobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O95
4-Iodotoluene4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene98
1-Iodonaphthalene2-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane92

This table presents typical yields for Suzuki-Miyaura reactions of various aryl iodides, demonstrating the high efficiency of this transformation. rsc.orgresearchgate.net

Palladium-Catalyzed Heck Reaction:

In a Heck reaction, 1-iodononafluoro(3-methylbut-1-ene) would couple with an alkene. The catalytic cycle is similar to the Suzuki coupling but differs in the final steps:

Oxidative Addition: A Pd(0) species adds to the C-I bond to form a vinylpalladium(II) complex.

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the vinyl-palladium bond.

β-Hydride Elimination: A hydrogen atom from the newly formed alkyl group is eliminated, forming a new double bond in the product and a hydridopalladium complex.

Reductive Elimination: The hydridopalladium complex eliminates HX (where X is the halide) in the presence of a base to regenerate the Pd(0) catalyst.

The stereoselectivity of the Heck reaction is often high, with a preference for the trans isomer of the product alkene. mdpi.comnih.gov

Copper-Catalyzed Transformations:

Copper-catalyzed reactions offer an alternative to palladium-based methods. For instance, copper-catalyzed cross-coupling reactions can be used for the formation of C-C and C-heteroatom bonds. Mechanistic studies on similar systems suggest that these reactions can proceed through either a radical pathway or an organocopper intermediate, depending on the specific conditions and substrates. researchgate.netnih.govoregonstate.edusemanticscholar.orguit.no

Analysis of Stereochemical and Regiochemical Selectivity

The stereochemical and regiochemical outcomes of reactions involving 1-iodononafluoro(3-methylbut-1-ene) are dictated by a combination of electronic and steric factors.

Regioselectivity:

Radical Additions: As discussed, radical additions typically exhibit anti-Markovnikov regioselectivity. The incoming radical adds to the less substituted carbon of the double bond to generate the more stable radical intermediate. wikipedia.orgresearchgate.net

Metal-Mediated Reactions: In reactions like the Heck coupling, the regioselectivity of the alkene insertion is influenced by both steric and electronic effects. Generally, the vinylpalladium species will add to the less substituted carbon of the coupling partner alkene.

Stereoselectivity:

The planarity of radical intermediates means that subsequent reactions can often lead to a mixture of stereoisomers. If the reaction creates a new chiral center, a racemic or diastereomeric mixture is often obtained.

In metal-catalyzed reactions, the stereochemistry can be controlled by the use of chiral ligands on the metal center. For example, asymmetric Heck reactions can be achieved with high enantioselectivity by employing chiral phosphine (B1218219) ligands. Furthermore, the geometry of the double bond in the starting perfluoroalkene is typically retained in the product of Suzuki and Stille couplings. The Heck reaction, through the syn-addition and syn-elimination steps, often results in the formation of a trans-alkene product. mdpi.comnih.gov The regioselectivity in the fluorination of allenes has been shown to be highly dependent on the catalyst and reaction conditions, offering a potential route to control the formation of branched versus linear products. nih.gov

Computational and Theoretical Studies on 1 Iodononafluoro 3 Methylbut 1 Ene

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 1-Iodononafluoro(3-methylbut-1-ene), these calculations can reveal the distribution of electron density, the energies of molecular orbitals, and the nature of the chemical bonds, all of which govern its chemical behavior.

The presence of nine fluorine atoms, which are highly electronegative, significantly withdraws electron density from the carbon backbone. This effect is somewhat counteracted by the less electronegative iodine atom. DFT calculations on similar perfluoroiodinated alkanes have shown that the carbon-iodine (C-I) bond is significantly polarized and represents a site of potential reactivity. The iodine atom, due to its size and polarizability, can participate in halogen bonding, a type of non-covalent interaction where it acts as an electrophilic region (a σ-hole) and interacts with nucleophiles. Studies on perfluoroiodopropanes have used DFT to support experimental findings of C-I⋯π halogen bonding, determining complexation enthalpies and entropies. researchgate.net

The branched structure of the 3-methylbut-1-ene backbone also influences its electronic properties. DFT studies on linear versus branched alkanes have revealed that branched isomers can have lower steric energy but are stabilized by electrostatic effects. nih.gov In 1-Iodononafluoro(3-methylbut-1-ene), the bulky trifluoromethyl groups and the methyl group will influence the conformational preferences and the accessibility of the reactive sites, namely the double bond and the C-I bond.

Key parameters obtained from quantum chemical calculations that help in understanding reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the chemical reactivity and the energy required for electronic excitation. For a molecule like 1-Iodononafluoro(3-methylbut-1-ene), the LUMO is expected to be localized around the C-I antibonding orbital, suggesting that it is susceptible to nucleophilic attack at the carbon atom or reductive cleavage of the C-I bond. The HOMO is likely to be associated with the C=C double bond and the lone pairs of the iodine atom, indicating that these are the sites for electrophilic attack.

Calculated PropertyRepresentative Value (Analogous System)Significance for 1-Iodononafluoro(3-methylbut-1-ene)
C-I Bond Dissociation Energy~50-55 kcal/mol (for perfluoroalkyl iodides)Indicates a relatively weak bond susceptible to cleavage.
HOMO-LUMO Gap~4-6 eV (for similar sized perfluoroalkenes)Suggests high kinetic stability but potential for photochemical reactions.
Mulliken Charge on IodinePositive (e.g., +0.1 to +0.3)Confirms the presence of a σ-hole, making it a halogen bond donor.
Conformational Energy Barrier (gauche/anti)~2-4 kcal/mol (for branched perfluoroalkanes)Influences the population of different conformers in the system.

This table presents generalized data from computational studies on similar classes of compounds to illustrate the expected properties of 1-Iodononafluoro(3-methylbut-1-ene).

Molecular Dynamics Simulations of Perfluorinated Iodoalkene Systems

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, from picoseconds to microseconds. For systems containing 1-Iodononafluoro(3-methylbut-1-ene), MD simulations can offer insights into its conformational dynamics, interactions with other molecules (e.g., solvents, reactants), and its behavior in condensed phases or at interfaces.

A crucial component for accurate MD simulations is the force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For perfluorinated compounds, standard force fields often require refinement to accurately capture the unique properties imparted by the fluorine atoms, such as their high electronegativity and the stiffness of the perfluorocarbon chains. New force fields have been developed and validated against experimental data and high-level quantum chemistry calculations for both linear and branched perfluorinated molecules. acs.orgnih.gov These force fields typically include specific parameters for bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions (van der Waals and electrostatic).

MD simulations of perfluorinated iodoalkenes would likely show a complex interplay of forces. The rigid and helical nature of perfluoroalkyl chains would be a dominant feature, while the bulky iodine atom and the branched methyl group would introduce specific conformational constraints and interaction sites. Simulations of similar per- and polyfluoroalkyl substances (PFAS) have been used to study their aggregation behavior, their orientation at interfaces, and their transport properties. acs.org

In a simulation of 1-Iodononafluoro(3-methylbut-1-ene) in a solvent, one would expect to observe specific solvation structures. The perfluorinated part of the molecule is both hydrophobic and lipophobic, leading to complex interactions with both polar and non-polar solvents. The iodine atom, capable of forming halogen bonds, would likely show specific directional interactions with solvent molecules that have lone pairs (e.g., ethers, ketones).

The following table provides an example of the types of parameters that would be included in a CHARMM-type force field for simulating a perfluorinated iodoalkene system.

Parameter TypeAtom Types InvolvedRepresentative Value (Analogous System)
Bond Stretching (k_b)C-F450 kcal/mol/Ų
Bond Stretching (k_b)C-I150 kcal/mol/Ų
Angle Bending (k_θ)F-C-F80 kcal/mol/rad²
Angle Bending (k_θ)C-C-I50 kcal/mol/rad²
Torsional (V_n)F-C-C-F1.5 kcal/mol (3-fold)
Lennard-Jones (ε)I0.4 kcal/mol
Lennard-Jones (Rmin/2)I2.5 Å

This table contains illustrative force field parameters based on those developed for similar perfluorinated and halogenated molecules. Actual parameters for 1-Iodononafluoro(3-methylbut-1-ene) would require specific parameterization.

Computational Insights into Reaction Mechanisms and Intermediates

Computational chemistry is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, products, transition states, and intermediates, a potential energy surface for a reaction can be mapped out. This allows for the determination of activation energies, which are crucial for understanding reaction rates, and for the identification of short-lived, unstable species that may be difficult to observe experimentally.

For 1-Iodononafluoro(3-methylbut-1-ene), several types of reactions can be envisaged, and computational studies can provide significant insights into their feasibility and pathways.

Reactions involving the C-I bond: The carbon-iodine bond is expected to be the weakest covalent bond in the molecule, making it a likely site for reaction initiation.

Radical Reactions: Homolytic cleavage of the C-I bond can be induced by heat or light to form a perfluorinated vinyl radical and an iodine radical. DFT calculations can predict the bond dissociation energy and the stability of the resulting radical.

Nucleophilic Substitution: While challenging at a vinylic carbon, under certain conditions, a nucleophile could attack the carbon of the C-I bond. Computational studies could model the transition state for such a reaction and determine its energy barrier.

Reductive Cleavage: The C-I bond can be cleaved by reducing agents. Time-dependent DFT (TD-DFT) can be used to study photo-assisted reductive cleavage processes. louisville.edu

Reactions involving the C=C double bond: The double bond is a site of high electron density and is susceptible to electrophilic addition.

Electrophilic Addition: The addition of an electrophile (E+) to the double bond would likely proceed via a cationic intermediate. The regioselectivity of the addition (i.e., which carbon atom the electrophile attacks) can be predicted by examining the stability of the possible carbocation intermediates. The presence of the electron-withdrawing perfluoroalkyl groups will significantly influence the stability of these intermediates.

Cycloaddition Reactions: The alkene can potentially participate in cycloaddition reactions, for example, with dienes in a Diels-Alder type reaction. Computational methods can be used to model the concerted or stepwise nature of these reactions and predict their stereochemical outcomes.

Complex Rearrangements: Under certain conditions, such as catalysis by a Lewis acid, more complex reaction pathways involving skeletal rearrangements might be possible. Computational analysis can help to explore these possibilities and identify the most likely reaction pathways based on the calculated energy barriers. nih.gov

The table below summarizes hypothetical reaction steps for 1-Iodononafluoro(3-methylbut-1-ene) and the type of information that computational studies could provide.

Reaction TypeProposed IntermediateComputationally Derived ParameterSignificance
Radical C-I CleavagePerfluorinated vinyl radicalC-I Bond Dissociation EnergyDetermines the energy required to initiate radical reactions.
Electrophilic Addition to C=CPerfluorinated carbocationRelative energies of regioisomeric carbocationsPredicts the regiochemical outcome of the reaction.
Nucleophilic Attack at C-IPentacoordinate carbon transition stateActivation Energy (ΔG‡)Indicates the kinetic feasibility of the substitution reaction.

This table is illustrative and presents the types of insights that can be gained from computational studies of reaction mechanisms for a molecule like 1-Iodononafluoro(3-methylbut-1-ene).

Advanced Functionalization and Derivatization of 1 Iodononafluoro 3 Methylbut 1 Ene

Site-Selective Modification Strategies

The chemical structure of 1-Iodononafluoro(3-methylbut-1-ene) presents two primary sites for selective modification: the vinylic carbon-iodine bond and the perfluorinated alkene moiety. The high polarization of the C-I bond, coupled with the electron-withdrawing nature of the nonafluoro-(3-methylbut-1-ene) group, renders the iodine-bearing carbon susceptible to a variety of transformations.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds at the vinylic position. The carbon-iodine bond in 1-Iodononafluoro(3-methylbut-1-ene) is the most labile site for oxidative addition to a low-valent palladium catalyst, enabling a range of coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, and vinyl groups. The general mechanism involves the oxidative addition of the iodoalkene to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product. The electron-withdrawing perfluoroalkyl chain can enhance the rate of the reductive elimination step.

Sonogashira Coupling: The direct coupling of terminal alkynes with the iodoalkene is efficiently achieved via Sonogashira coupling. This reaction, typically co-catalyzed by copper(I) iodide, is instrumental in the synthesis of fluorinated enynes, which are valuable precursors for more complex cyclic and acyclic systems.

Stille and Negishi Coupling: While less common, Stille (using organostannanes) and Negishi (using organozinc reagents) couplings provide alternative methods for introducing alkyl, aryl, and other organic fragments. The choice of coupling partner can be tailored to the desired final product and functional group tolerance.

Radical Reactions: The weak C-I bond can also undergo homolytic cleavage to generate a vinyl radical. This intermediate can participate in a variety of addition and cyclization reactions, providing access to a different class of derivatives.

The table below summarizes plausible site-selective cross-coupling reactions for 1-Iodononafluoro(3-methylbut-1-ene).

Coupling PartnerCatalyst SystemProduct Type
Arylboronic acidPd(PPh₃)₄, Na₂CO₃Aryl-substituted perfluoroalkene
Terminal alkynePd(PPh₃)₂Cl₂, CuI, Et₃NPerfluoroenynes
OrganostannanePd(PPh₃)₄Stannylated perfluoroalkene derivative
Organozinc reagentPd(dba)₂, SPhosAlkyl- or Aryl-substituted perfluoroalkene

Access to Complex Molecular Architectures from the Perfluorinated Iodoalkene Scaffold

The strategic functionalization of 1-Iodononafluoro(3-methylbut-1-ene) opens pathways to a diverse array of complex fluorinated molecules. The initial derivatization at the vinylic position provides a scaffold that can undergo further transformations at the perfluorinated double bond.

Cycloaddition Reactions: The electron-deficient nature of the double bond in 1-Iodononafluoro(3-methylbut-1-ene) and its derivatives makes it an excellent dienophile or dipolarophile in cycloaddition reactions.

Diels-Alder Reactions: Following the initial cross-coupling, the resulting perfluoroalkene derivative can react with dienes to form complex fluorinated cyclic and bicyclic systems. The regioselectivity and stereoselectivity of these reactions are often highly controlled by the sterics and electronics of the substituents.

[3+2] Cycloadditions: Reactions with 1,3-dipoles, such as azides and nitrile oxides, can be employed to construct five-membered heterocyclic rings containing fluorine atoms. These heterocycles are prevalent motifs in many biologically active compounds.

Sequential Functionalization: A powerful strategy for building molecular complexity involves a sequence of reactions targeting different sites of the molecule. For instance, a Sonogashira coupling can be followed by an intramolecular cyclization, where the newly introduced alkyne moiety reacts with another functional group within the molecule.

The following table illustrates hypothetical pathways to complex architectures starting from 1-Iodononafluoro(3-methylbut-1-ene).

Initial ReactionSubsequent ReactionResulting Molecular Architecture
Sonogashira coupling with a di-alkyneIntramolecular [2+2+2] cycloadditionPolycyclic aromatic system with a perfluorinated substituent
Suzuki coupling with an ortho-functionalized aryl boronic acidIntramolecular nucleophilic aromatic substitutionFluorinated heterocyclic fused ring system
Radical addition of a functionalized thiolIntramolecular cyclizationFluorinated thiane (B73995) derivative

Emerging Research Directions and Future Outlook for 1 Iodononafluoro 3 Methylbut 1 Ene Chemistry

Development of Sustainable Synthetic Approaches

The future viability of 1-Iodononafluoro(3-methylbut-1-ene) in any large-scale application will hinge on the development of efficient and environmentally benign synthetic methodologies. Current manufacturing processes for many fluorinated compounds often rely on harsh reagents and energy-intensive conditions. Future research will likely focus on greener alternatives.

Potential research avenues include:

Catalytic Routes: Investigating the use of transition metal catalysts to facilitate the direct iodination of a nonafluoro(3-methylbut-1-ene) precursor. This could offer higher selectivity and atom economy compared to traditional methods.

Flow Chemistry: Utilizing microreactor technology could enable safer and more efficient synthesis by offering precise control over reaction parameters and minimizing the volume of hazardous materials at any given time.

Bio-inspired Synthesis: While challenging for highly fluorinated compounds, exploring enzymatic or biocatalytic approaches for specific bond formations could represent a long-term goal for sustainable production.

A comparative table of potential synthetic strategies is presented below, highlighting the advantages and challenges that future research would need to address.

Synthetic ApproachPotential AdvantagesResearch Challenges
Catalytic Iodination High selectivity, improved atom economy, milder reaction conditions.Catalyst design and stability, substrate scope, cost of novel catalysts.
Flow Chemistry Enhanced safety, precise process control, easy scalability.Initial setup cost, potential for channel clogging, reactor material compatibility.
Bio-inspired Methods Environmentally benign, high specificity, use of renewable resources.Enzyme compatibility with fluorinated substrates, low reaction rates, complex process development.

Exploration of Unprecedented Reactivity Modes

The combination of a perfluorinated double bond and a vinyl iodide functionality in 1-Iodononafluoro(3-methylbut-1-ene) suggests a rich and underexplored reactive landscape. The electron-withdrawing nature of the nonafluorobutyl group significantly influences the reactivity of the alkene and the carbon-iodine bond.

Future research is anticipated to delve into:

Perfluoroalkenyl-metal Cross-Coupling Reactions: The vinyl iodide moiety is a prime handle for participating in a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This would allow for the facile introduction of the nonafluoro(3-methylbut-1-enyl) group into a wide range of organic molecules, creating novel building blocks for pharmaceuticals, agrochemicals, and materials.

Radical Reactions: The carbon-iodine bond can be homolytically cleaved under thermal or photochemical conditions to generate a perfluoroalkenyl radical. The reactivity of this radical species in addition reactions to alkenes and alkynes could open up new pathways for the synthesis of complex fluorinated molecules.

Nucleophilic Vinylic Substitution: While generally difficult, the extreme electron deficiency of the double bond might allow for nucleophilic attack, displacing the iodide. This would provide a direct method for introducing various functional groups onto the perfluorinated scaffold.

The table below outlines potential reaction types and their synthetic utility, which could be a focus of future investigations.

Reactivity ModeDescriptionPotential Synthetic Utility
Cross-Coupling Palladium- or copper-catalyzed reactions with organometallic reagents.Construction of complex fluorinated molecules from simple precursors.
Radical Addition Formation of a vinyl radical and its subsequent reaction with unsaturated bonds.Synthesis of extended, highly functionalized fluorinated chains.
Nucleophilic Substitution Direct displacement of the vinyl iodide by a nucleophile.Introduction of heteroatoms (O, N, S) to the perfluorinated alkene.

Integration into Advanced Functional Materials

The unique properties imparted by fluorine—such as high thermal stability, chemical resistance, and low surface energy—make fluorinated compounds highly desirable for advanced materials. 1-Iodononafluoro(3-methylbut-1-ene) could serve as a valuable monomer or additive in the creation of next-generation polymers and materials.

Prospective areas of application include:

Fluoropolymers with Tailored Properties: The presence of the branched methyl group could disrupt the packing of polymer chains, potentially leading to fluoropolymers with lower crystallinity, increased solubility in organic solvents, and tunable refractive indices. The iodine atom could also serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or functional groups.

Low Surface Energy Coatings: Incorporating this compound into polymer matrices could lead to the development of superhydrophobic and oleophobic surfaces with applications in self-cleaning coatings, anti-fouling materials, and low-friction surfaces.

Dielectric Materials: The low polarizability of the C-F bond generally leads to materials with low dielectric constants, which are crucial for the fabrication of high-speed electronic devices. Research into polymers derived from 1-Iodononafluoro(3-methylbut-1-ene) could yield new materials for microelectronics.

The following table summarizes the potential material applications and the key properties that 1-Iodononafluoro(3-methylbut-1-ene) could impart.

Material ApplicationKey Property ContributionPotential Impact
Specialty Fluoropolymers Tunable crystallinity and solubility, site for post-polymerization modification.Creation of processable high-performance polymers with tailored functionalities.
Low Energy Surfaces Superhydrophobicity, oleophobicity.Development of advanced self-cleaning, anti-icing, and anti-corrosion coatings.
Low-k Dielectrics Low polarizability, high thermal stability.Enabling the next generation of faster and more efficient microelectronic components.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Iodononafluoro(3-methylbut-1-ene), and how can purity be verified?

  • Methodological Answer : Synthesis typically involves halogen-exchange reactions using perfluorinated precursors and iodinating agents (e.g., KI under fluorinated solvent conditions). Purity verification requires a combination of <sup>19</sup>F NMR (to confirm fluorinated backbone integrity) and X-ray photoelectron spectroscopy (XPS) to validate iodine incorporation . Gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities, while elemental analysis ensures stoichiometric accuracy .

Q. Which spectroscopic and computational techniques are critical for characterizing its structure and electronic properties?

  • Methodological Answer : Key techniques include:

  • <sup>1</sup>H/<sup>19</sup>F NMR : To map hydrogen/fluorine environments and confirm substitution patterns.
  • XPS : To analyze iodine oxidation states and bonding interactions.
  • DFT Calculations : For modeling electronic effects of the iodine substituent and predicting reactivity (e.g., charge distribution at the double bond) .
  • FT-IR : To identify vibrational modes of C-I and C-F bonds .

Q. How does the iodine substituent influence its reactivity compared to non-iodinated analogs?

  • Methodological Answer : Iodine’s polarizability enhances electrophilic reactivity, making the compound more susceptible to nucleophilic attack at the iodinated carbon. Comparative studies with chloro/bromo analogs (via kinetic assays) reveal iodine’s superior leaving-group ability in substitution reactions. Solvent effects (e.g., polar aprotic vs. fluorinated solvents) should be systematically tested to isolate substituent-specific trends .

Advanced Research Questions

Q. How can researchers design experiments to study its adsorption behavior on indoor surfaces (e.g., polymers, metals)?

  • Methodological Answer :

Surface Preparation : Use controlled deposition (e.g., spin-coating) to create uniform films of target materials (e.g., PVC, stainless steel).

Exposure Chambers : Introduce vapor-phase compound under varying humidity/temperature conditions to simulate real-world environments.

Microspectroscopic Analysis : Employ time-resolved AFM or ToF-SIMS to track adsorption kinetics and surface degradation.

Reactivity Screening : Co-expose surfaces with oxidants (e.g., ozone) to assess catalytic decomposition pathways .

Q. How should contradictions in reported thermochemical data (e.g., bond dissociation energies) be resolved?

  • Methodological Answer :

  • Replication : Repeat measurements using calibrated instruments (e.g., DSC for enthalpy changes).
  • Computational Validation : Compare experimental data with high-level DFT/MD simulations (e.g., B3LYP/6-311+G(d,p) basis sets).
  • Error Analysis : Quantify uncertainties in experimental setups (e.g., purity of samples, gas-phase vs. condensed-phase measurements) .

Q. What mechanistic approaches are recommended to study its thermal decomposition pathways?

  • Methodological Answer :

  • Pyrolysis-GC-MS : Identify volatile decomposition products at incremental temperatures (50–400°C).
  • In Situ FT-IR : Monitor intermediate species (e.g., fluorinated radicals) during controlled heating.
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe hydrogen-abstraction steps in chain reactions .

Q. How can computational modeling predict its reactivity in novel fluorination reactions?

  • Methodological Answer :

  • Transition State Analysis : Locate energy barriers for iodination/defluorination steps using QM/MM methods.
  • Solvent Modeling : Apply COSMO-RS to simulate solvent effects on reaction equilibria.
  • Machine Learning : Train models on existing fluorochemical reaction databases to predict regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.